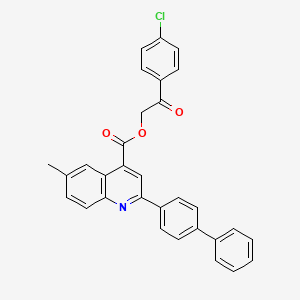
2-(4-Chlorophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-2-oxoethyl 2-{[1,1’-biphenyl]-4-yl}-6-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with various functional groups, including a chlorophenyl group, a biphenyl group, and a carboxylate ester. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-{[1,1’-biphenyl]-4-yl}-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Biphenyl Group: The biphenyl group can be attached through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol, such as ethanol, in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-(4-chlorophenyl)-2-oxoethyl 2-{[1,1’-biphenyl]-4-yl}-6-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-{[1,1’-biphenyl]-4-yl}-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl 2-{[1,1’-biphenyl]-4-yl}-quinoline-4-carboxylate
- 2-(4-chlorophenyl)-2-oxoethyl 2-{[1,1’-biphenyl]-4-yl}-6-chloroquinoline-4-carboxylate
- 2-(4-chlorophenyl)-2-oxoethyl 2-{[1,1’-biphenyl]-4-yl}-6-methylquinoline-4-carboxamide
Uniqueness
The presence of the 6-methyl group on the quinoline ring and the specific arrangement of functional groups confer unique chemical and biological properties to 2-(4-chlorophenyl)-2-oxoethyl 2-{[1,1’-biphenyl]-4-yl}-6-methylquinoline-4-carboxylate. These structural features may enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.
特性
分子式 |
C31H22ClNO3 |
|---|---|
分子量 |
492.0 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-2-oxoethyl] 6-methyl-2-(4-phenylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C31H22ClNO3/c1-20-7-16-28-26(17-20)27(31(35)36-19-30(34)24-12-14-25(32)15-13-24)18-29(33-28)23-10-8-22(9-11-23)21-5-3-2-4-6-21/h2-18H,19H2,1H3 |
InChIキー |
KTLCCGPXENBEJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide](/img/structure/B15151070.png)
![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B15151076.png)
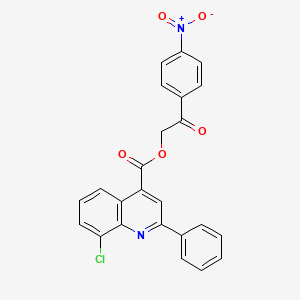

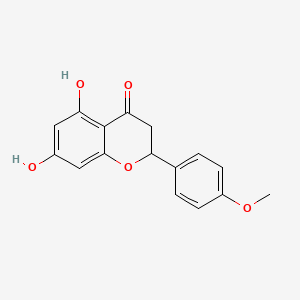
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15151103.png)

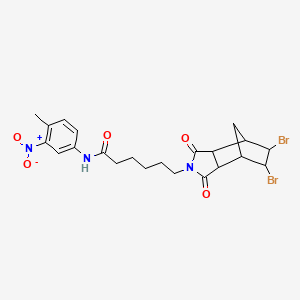
![1-(4-chlorophenyl)-4-[(E)-(2-methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15151127.png)
![4-tert-butyl-2-chloro-6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B15151134.png)
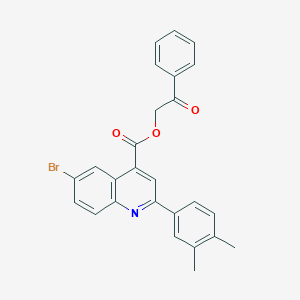
![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15151151.png)
![N-(2,3-dimethylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151153.png)
